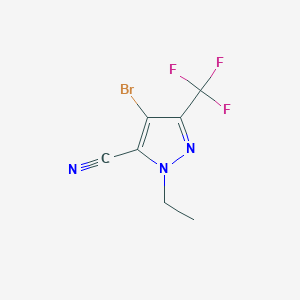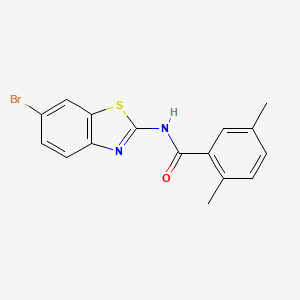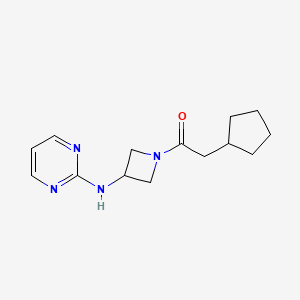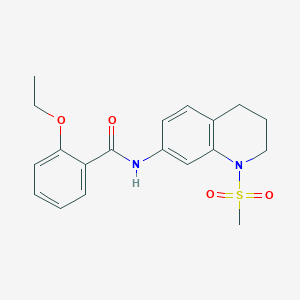
4-Bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carbonitrile is a heterocyclic compound that contains a pyrazole ring substituted with bromine, ethyl, and trifluoromethyl groups, as well as a carbonitrile group
Applications De Recherche Scientifique
4-Bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity and can be studied for potential use as pharmaceuticals or agrochemicals.
Medicine: Research into the compound’s pharmacological properties may lead to the development of new drugs with therapeutic potential.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Orientations Futures
The future directions of research on 4-Bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carbonitrile and other pyrazole derivatives are promising. Given their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry, it is expected that many novel applications will be discovered in the future .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-bromo-3-nitrotoluene with ethyl hydrazine and trifluoroacetic acid, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. Conditions may involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation or reduction can lead to different oxidation states of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrol-3-carbonitrile
- 4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrol-3-carbonitrile
Uniqueness
4-Bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring. The presence of the ethyl group, trifluoromethyl group, and carbonitrile group imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
4-bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N3/c1-2-14-4(3-12)5(8)6(13-14)7(9,10)11/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFVVZSFSOCAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(F)(F)F)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-chloropyridazin-3-yl)sulfanyl]acetic acid](/img/structure/B2752078.png)
![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-3,5-dimethylisoxazole](/img/structure/B2752079.png)


![4-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2752086.png)
![2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2752090.png)
![5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B2752091.png)
![1-(4-Chlorophenyl)-2-((3-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2752093.png)

![4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B2752095.png)
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one](/img/structure/B2752096.png)
